4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene
Overview
Description
4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene is an organic compound with the molecular formula C14H19BrO This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methylbut-3-en-1-yl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene typically involves the reaction of 4-bromophenol with 3-methylbut-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-[(3-methylbut-2-en-1-yl)oxy]benzene
- 4-Bromo-1-butene
- 4-Bromo-2-(propan-2-yl)phenol
Uniqueness
4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene is unique due to the presence of both a 3-methylbut-3-en-1-yl group and a propan-2-yl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H19BrO |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-10(2)7-8-16-14-6-5-12(15)9-13(14)11(3)4/h5-6,9,11H,1,7-8H2,2-4H3 |
InChI Key |
YDJLUBQIMSZYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC(=C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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